2-Chloro-n,n-diisobutylacetamide

CAS No.: 5326-82-9

Cat. No.: VC3709298

Molecular Formula: C10H20ClNO

Molecular Weight: 205.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5326-82-9 |

|---|---|

| Molecular Formula | C10H20ClNO |

| Molecular Weight | 205.72 g/mol |

| IUPAC Name | 2-chloro-N,N-bis(2-methylpropyl)acetamide |

| Standard InChI | InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 |

| Standard InChI Key | ARVSNCMWOCPYNR-UHFFFAOYSA-N |

| SMILES | CC(C)CN(CC(C)C)C(=O)CCl |

| Canonical SMILES | CC(C)CN(CC(C)C)C(=O)CCl |

Introduction

Chemical Properties and Structure

Molecular Structure

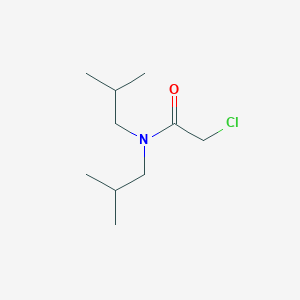

2-Chloro-N,N-diisobutylacetamide consists of an acetamide backbone with a chlorine atom substituted at the alpha position and two isobutyl groups attached to the nitrogen atom. The molecular structure reveals a central amide functional group with the characteristic carbonyl oxygen double-bonded to a carbon atom, which is in turn connected to a chloromethyl group .

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various environments. Table 1 summarizes the key physical and chemical properties of 2-Chloro-N,N-diisobutylacetamide.

Table 1: Physical and Chemical Properties of 2-Chloro-N,N-diisobutylacetamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀ClNO |

| Molecular Weight | 205.72 g/mol |

| Physical Appearance | Not specifically described in available data |

| CAS Registry Number | 5326-82-9 |

| Chemical Structure | Chlorinated acetamide with two isobutyl groups |

| Functional Groups | Amide, chloroalkyl |

The compound's chemical behavior is influenced by the presence of the amide group, which can participate in hydrogen bonding, and the chlorine atom, which introduces reactivity for potential substitution reactions .

Identification and Nomenclature

Systematic Naming

The systematic IUPAC name for this compound is 2-chloro-N,N-bis(2-methylpropyl)acetamide, which precisely describes its chemical structure. The name indicates a chlorine atom at position 2 of the acetamide backbone with two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom .

Identifiers and Alternative Names

The compound is known by several identifiers and synonyms in chemical databases and literature. Table 2 presents these various identifiers.

Table 2: Chemical Identifiers and Alternative Names

| Identifier Type | Value |

|---|---|

| CAS Number | 5326-82-9 |

| InChI | InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 |

| InChIKey | ARVSNCMWOCPYNR-UHFFFAOYSA-N |

| SMILES | CC(C)CN(CC(C)C)C(=O)CCl |

| Common Synonyms | - N,N-diisobutylchloroacetamide - 2-chloro-N,N-bis(2-methylpropyl)acetamide - Acetamide, 2-chloro-N,N-bis(2-methylpropyl)- - NSC4075 |

These identifiers are crucial for accurate database searches and unambiguous identification of the compound in scientific literature and chemical inventories .

| Hazard Type | Classification | GHS Code |

|---|---|---|

| Respiratory Effect | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 | H335 |

| Skin Effect | Skin Corrosion/Irritation Category 2 | H315 |

| Eye Effect | Serious Eye Damage/Eye Irritation Category 2 | H319 |

Synthesis and Preparation

Synthetic Routes

The primary synthetic route to 2-Chloro-N,N-diisobutylacetamide involves the reaction between diisobutylamine and chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the amine nitrogen acts as a nucleophile and attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrogen chloride .

The reaction can be represented as:

Diisobutylamine + Chloroacetyl chloride → 2-Chloro-N,N-diisobutylacetamide + HCl

This synthesis method is typical for the preparation of N,N-disubstituted amides and provides a straightforward approach to obtaining the target compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume